ethyl 1-(2,5-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate
Description
Ethyl 1-(2,5-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate is a pyrazole derivative characterized by a 1H-pyrazole core substituted with a 2,5-dichlorophenyl group at the 1-position, methyl groups at the 3- and 5-positions, and an ethyl ester at the 4-position. Its molecular formula is C₁₄H₁₄Cl₂N₂O₂, with a molecular weight of 313.2 g/mol. The 2,5-dichlorophenyl substituent introduces electron-withdrawing effects and steric considerations, which may influence solubility, stability, and interaction with biological targets.
Properties
IUPAC Name |
ethyl 1-(2,5-dichlorophenyl)-3,5-dimethylpyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2O2/c1-4-20-14(19)13-8(2)17-18(9(13)3)12-7-10(15)5-6-11(12)16/h5-7H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSJIKGCZXHAFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1C)C2=C(C=CC(=C2)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(2,5-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate typically involves the reaction of 2,5-dichlorobenzoyl chloride with 3,5-dimethylpyrazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to yield the desired product. The reaction can be represented as follows:
2,5-dichlorobenzoyl chloride+3,5-dimethylpyrazoleBase, SolventEthyl 1-(2,5-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2,5-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Biological Activities
Ethyl 1-(2,5-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate has been studied for various biological activities:
- Antimicrobial Activity : Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. This compound has shown efficacy against various bacterial strains due to its ability to disrupt microbial cell walls and metabolic processes .
- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation markers in vitro and in vivo. Its mechanism involves the inhibition of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
- Anticancer Properties : Studies have indicated that pyrazole derivatives can inhibit cancer cell proliferation. This compound has been tested for its antitumor effects against several cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis .
Case Study 1: Antimicrobial Efficacy
A study published in the Egyptian Journal of Chemistry evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results showed a significant reduction in bacterial growth at low concentrations compared to control groups. The study concluded that this compound could serve as a foundation for developing new antimicrobial agents .
Case Study 2: Anticancer Activity
In another investigation focused on anticancer activity, researchers tested this compound against human breast cancer cell lines. The compound exhibited dose-dependent cytotoxicity and was found to induce apoptosis through mitochondrial pathways. This suggests its potential as a therapeutic agent in cancer treatment protocols .
Mechanism of Action
The mechanism of action of ethyl 1-(2,5-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following compounds are structurally analogous, differing primarily in substituent type and position on the phenyl ring or heterocyclic system. Key comparisons are summarized in Table 1 and elaborated below.
Table 1: Structural and Functional Comparison
Substituent Effects on Physicochemical Properties
Halogen Type and Position
- Target vs. 4-Bromo Analog : Replacing chlorine with bromine at the para position increases molecular weight (~317.2 vs. 313.2 g/mol).
- Target vs. 2,6-Dichloro Analog : The 2,6-dichloro substitution creates a sterically hindered meta-dichloro configuration, whereas the target’s 2,5-dichloro substituents are adjacent (ortho and para).
Heterocyclic Variation
- The pyridazinyl analog replaces the dichlorophenyl group with a 6-hydroxy-pyridazinyl moiety, drastically reducing molecular weight (~278.3 g/mol) and introducing hydrogen-bonding capability. This structural shift may enhance water solubility but reduce electron-withdrawing effects, altering reactivity in synthetic pathways.
Regulatory and Commercial Considerations
- In contrast, the 2,6-dichloro analog has been discontinued, possibly due to synthesis challenges, stability issues, or regulatory scrutiny common with polychlorinated compounds.
Biological Activity
Ethyl 1-(2,5-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate is a synthetic compound belonging to the pyrazole family, characterized by its molecular formula and a molecular weight of 313.18 g/mol. This compound has garnered attention for its diverse biological activities, particularly as an enzyme inhibitor and potential therapeutic agent in various medical applications.
Chemical Structure and Properties
The compound features a pyrazole ring with a dichlorophenyl substituent and an ethyl carboxylate group. The presence of chlorine atoms on the phenyl ring significantly influences its chemical reactivity and biological activity. The structure can be represented as follows:
Enzyme Inhibition
Research indicates that this compound exhibits significant inhibitory effects on phosphodiesterase (PDE) enzymes. These enzymes play crucial roles in cellular signaling by regulating the levels of cyclic nucleotides such as cAMP and cGMP. Inhibition of PDE enzymes can lead to increased levels of these second messengers, potentially offering therapeutic benefits in conditions like asthma and depression .
Anti-inflammatory Properties
Studies have shown that this compound possesses anti-inflammatory properties. It has been reported to inhibit pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to standard anti-inflammatory drugs like dexamethasone. For instance, certain derivatives exhibited up to 85% inhibition of TNF-α at a concentration of 10 µM .
Anticancer Potential
The anticancer potential of this compound has also been explored. Its ability to modulate cellular pathways suggests it may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have demonstrated promising results against several cancer cell lines .
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Biological Activity Highlights |
|---|---|---|
| Ethyl 1-(2-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate | Different activity profile due to single chlorine substitution | |
| Ethyl 1-(2,6-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate | Varying reactivity based on chlorine position | |
| Ethyl 1-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate | Unique pharmacological properties due to different substitution patterns |
The variations in biological activity among these compounds highlight the significance of substituent positioning on the phenolic ring and pyrazole structure in influencing their pharmacological properties .
Case Studies and Research Findings
Case Study: Anti-inflammatory Activity
In a study assessing the anti-inflammatory effects of various pyrazole derivatives, this compound was found to significantly reduce IL-6 levels in a dose-dependent manner. At concentrations of 10 µM, it achieved up to 85% inhibition compared to control groups .
Case Study: Anticancer Efficacy
Another research effort focused on the anticancer efficacy of this compound against breast cancer cell lines. Results indicated that treatment with this compound led to a reduction in cell viability by over 70% at concentrations exceeding 20 µM after 48 hours .
Q & A
Q. What are the optimal synthetic routes for ethyl 1-(2,5-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate, and how are intermediates characterized?
The compound can be synthesized via cyclocondensation of hydrazine derivatives with β-keto esters, followed by functionalization of the pyrazole core. Key intermediates (e.g., β-keto esters) are characterized using FTIR to confirm carbonyl (C=O) and ester (C-O) stretches (~1700–1750 cm⁻¹) and NMR to verify substituent positions. For example, in analogous pyrazole derivatives, XRD analysis confirmed monoclinic crystal systems with indexed (h k l) planes, such as (011), (110), and (002) .
Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?
- XRD : Determines crystalline structure and lattice parameters. For pyrazole analogs, monoclinic systems with space group P2₁/c are common, with unit cell dimensions (e.g., a = 10.2 Å, b = 7.5 Å, c = 15.3 Å, β = 92.6°) .
- FTIR : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, C-Cl stretches at ~550–750 cm⁻¹).
- TEM : Estimates particle size (e.g., 20–50 nm for similar derivatives) .
Q. What safety protocols are essential during handling and disposal?
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
- Perform reactions in fume hoods or gloveboxes for volatile/toxic intermediates (e.g., chlorinated byproducts).
- Segregate waste and dispose via licensed hazardous waste services to prevent environmental contamination .
Advanced Research Questions
Q. How can density functional theory (DFT) predict electronic properties and reactivity?
Hybrid functionals like B3LYP (Becke’s three-parameter exchange + Lee-Yang-Parr correlation) are used to calculate:
Q. What role do solvent effects play in modulating reactivity during synthesis?
Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in cyclocondensation reactions by stabilizing transition states. Solvent dielectric constants (ε) correlate with reaction rates; for example, ε > 30 accelerates pyrazole ring closure by stabilizing dipolar intermediates .
Q. How can structural instability under varying pH/temperature be systematically studied?
Q. What challenges arise in crystallographic refinement for this compound?
Q. How can structure-activity relationships (SAR) guide biological activity studies?
Q. How are contradictory data from different characterization methods resolved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
